molecular formula C13H13NO4 B8588390 ethyl 3-hydroxy-6-methyl-2-oxo-1H-quinoline-4-carboxylate

ethyl 3-hydroxy-6-methyl-2-oxo-1H-quinoline-4-carboxylate

Cat. No.: B8588390
M. Wt: 247.25 g/mol
InChI Key: OWOBPOULTFIFME-UHFFFAOYSA-N
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Description

ethyl 3-hydroxy-6-methyl-2-oxo-1H-quinoline-4-carboxylate is a heterocyclic compound belonging to the quinolone family This compound is characterized by its unique structure, which includes a quinoline core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-hydroxy-6-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate typically involves the reaction of ethyl aminocrotonates with derivatives of malonic acid . This method is favored due to its efficiency and the high yield of the desired product. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized to ensure maximum yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions: ethyl 3-hydroxy-6-methyl-2-oxo-1H-quinoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Quinoline-2,4-dione derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of ethyl 3-hydroxy-6-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

ethyl 3-hydroxy-6-methyl-2-oxo-1H-quinoline-4-carboxylate

InChI

InChI=1S/C13H13NO4/c1-3-18-13(17)10-8-6-7(2)4-5-9(8)14-12(16)11(10)15/h4-6,15H,3H2,1-2H3,(H,14,16)

InChI Key

OWOBPOULTFIFME-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=O)NC2=C1C=C(C=C2)C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Intermediate 17 was prepared as a white powder following the procedure described for Intermediate 16 by replacing indoline-2,3-dione with 5-methylindoline-2,3-dione. 1H NMR (400 MHz, chloroform-d) δ ppm 11.23 (1 H, br. s.), 9.64 (1 H, br. s.), 7.83 (1 H, s), 7.01-7.56 (2 H, m), 4.58 (2 H, q, J=7.1 Hz), 2.43 (4 H, s), 1.51 (3 H, t, J=7.1 Hz). LC-MS (ESI) m/z 247.9 (M+H), RT=1.76 min (Method B)
Name
Intermediate 16
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0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two

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